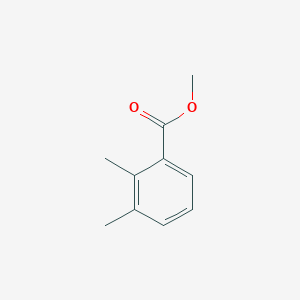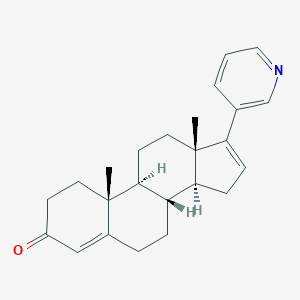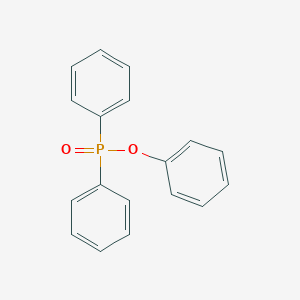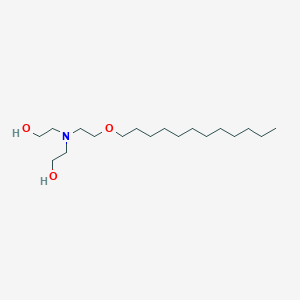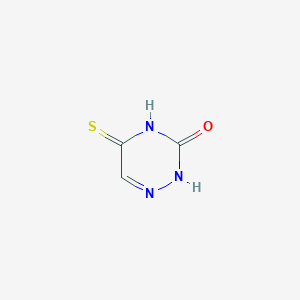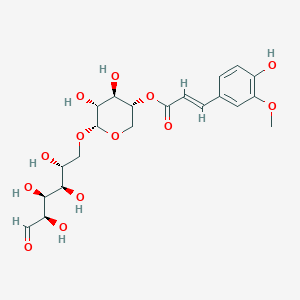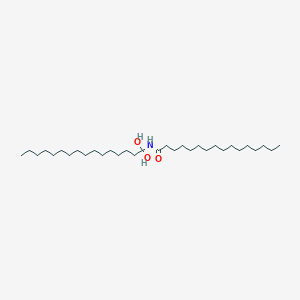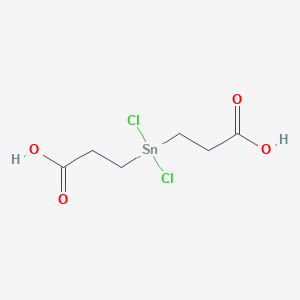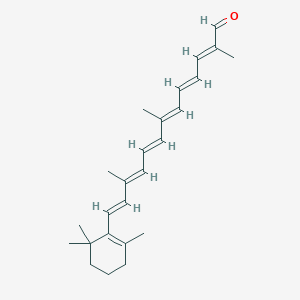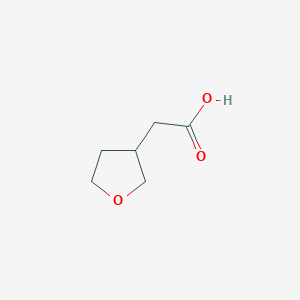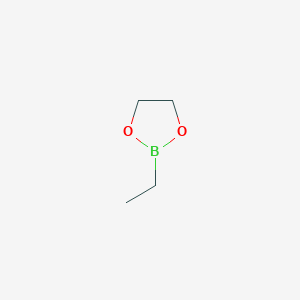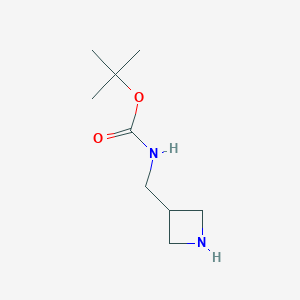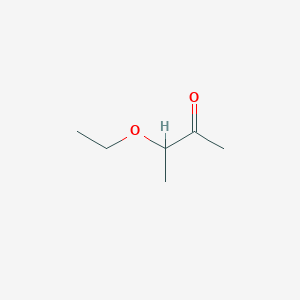
3-Ethoxy-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-butanone, also known as Ethyl Acetol, is a colorless liquid that is commonly used in the chemical industry as a solvent, flavoring agent, and fragrance. It is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-butanone is not fully understood. However, it is believed to exert its effects through various mechanisms, including modulation of ion channels, inhibition of enzymes, and interaction with cell membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethoxy-2-butanone has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethoxy-2-butanone in lab experiments is its versatility. It can be used as a solvent, flavoring agent, and fragrance, making it suitable for various applications. However, one of the limitations is its potential toxicity. It is important to handle the compound with care and use appropriate safety measures when working with it.
Zukünftige Richtungen
There are several future directions for research on 3-Ethoxy-2-butanone. One area of interest is its potential as an antifungal and antimicrobial agent. Studies have shown promising results in this area, and further research is needed to explore its full potential.
Another area of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that 3-Ethoxy-2-butanone has these properties, and further research is needed to explore its potential applications in the treatment of various diseases.
In conclusion, 3-Ethoxy-2-butanone is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics. It has been extensively studied for its potential properties, including antifungal, antimicrobial, antioxidant, and anti-inflammatory properties. While further research is needed to explore its full potential, it is clear that 3-Ethoxy-2-butanone has a promising future in various fields.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-butanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a solvent for drug delivery systems, and as a flavoring agent in oral medications. It has also been investigated for its potential antifungal, antimicrobial, and anti-inflammatory properties.
In the food industry, 3-Ethoxy-2-butanone has been used as a flavoring agent in various food products, including baked goods, confectionery, and beverages. It has also been studied for its potential antioxidant properties.
In the cosmetics industry, 3-Ethoxy-2-butanone has been used as a fragrance in various products, including perfumes, lotions, and soaps. It has also been investigated for its potential skin conditioning properties.
Eigenschaften
CAS-Nummer |
1679-38-5 |
|---|---|
Produktname |
3-Ethoxy-2-butanone |
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
3-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-8-6(3)5(2)7/h6H,4H2,1-3H3 |
InChI-Schlüssel |
UKIKCLGEESVZAE-UHFFFAOYSA-N |
SMILES |
CCOC(C)C(=O)C |
Kanonische SMILES |
CCOC(C)C(=O)C |
Synonyme |
2-Butanone, 3-ethoxy- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



